Cnicin promotes nerve regeneration by targeting the microtubule detyrosination-tyrosination cycle, a key process controlling the growth rate of axons. The diagram below illustrates this signaling pathway.
This compound inhibits vasohibins, reducing microtubule detyrosination to accelerate axonal growth.
This mechanism is supported by experimental evidence showing that neuronal overexpression of vasohibins increases the effective concentration of this compound needed, confirming the interaction between the compound and its target [1].
Extensive preclinical studies demonstrate this compound's efficacy in promoting functional nerve regeneration across different species, including mice, rats, and rabbits [2] [1]. The key quantitative findings from these studies are summarized below.
| Aspect | Experimental Findings |
|---|---|
| In Vitro Efficacy | Promotes axon growth in cultured sensory and central nervous system (CNS) neurons from rodents and primary human retinal ganglion cells [2] [1]. |
| In Vivo Efficacy | Daily administration (2 μg/kg) accelerates recovery of motor and sensory function after severe sciatic nerve injury in rodent models [2] [1]. |
| Pharmacokinetics | Blood half-life of 12.7 minutes after intravenous administration in rats. Oral bioavailability of 84.7% in rats [1]. |
| Therapeutic Window | Effective within a specific, narrow dose range; doses too low or too high are ineffective [3] [4]. |
| Tolerability | Intravenous administration of 4 mg/kg (2000-fold higher than effective oral dose) for 2 weeks induced no observable toxicity or changes in body weight in rats [2]. |
A significant advantage of this compound over other regenerative compounds like parthenolide is its high oral bioavailability, allowing for non-parenteral administration [2] [1] [4].
For researchers looking to validate or build upon these findings, here are methodologies for key experiments cited in the literature.
In Vitro Axon Growth Assay (using Dorsal Root Ganglion - DRG - neurons)
In Vivo Functional Recovery Model (Sciatic Nerve Injury)
This compound is often compared to parthenolide, another sesquiterpene lactone. The table below highlights the key differences that make this compound a superior candidate for clinical development.
| Feature | This compound | Parthenolide |
|---|---|---|
| Source Plant | Cnicus benedictus (Blessed thistle) [1] [3] | Tanacetum parthenium (Feverfew) [2] |
| Oral Bioavailability | High (84.7% in rats) [2] [1] | Low, restricting it to parenteral routes [2] [1] |
| Proposed Safety Profile | Lacks the mutagenic and allergenic epoxy group present in parthenolide, suggesting a potentially safer profile [2] | Contains an epoxy group, which is potentially mutagenic and allergenic [2] |
| Primary Research Focus | Nerve regeneration [2] [1] | Nerve regeneration, with broader investigation in oncology (e.g., anti-myeloma activity) [2] [5] |
While the data for this compound is promising, several steps remain before clinical application.
Cnicin is a germacranolide-type sesquiterpene lactone first isolated from Cnicus benedictus (blessed thistle) [1]. Its total synthesis is challenging, but a semi-synthetic approach has been explored.
The table below summarizes the key information about its structure and synthesis.
| Property | Description |
|---|---|
| Chemical Class | Germacranolide sesquiterpene lactone [1] |
| Core Structure | 10-membered ring diene with a fused 5-membered lactone; ester side chain at the C8 position [1] |
| Semi-synthetic Strategy | Esterification of a main core (obtained via hydrolysis of natural this compound) with a synthetically produced chiral side chain [1] |
| Side Chain Synthesis | Derived from L-ascorbic acid; achieved in 5 steps with 16% overall yield via a route involving PCC oxidation and a Wittig reaction [1] |
This compound exhibits multiple promising biological activities. Its mechanisms of action, where known, are summarized below.
| Activity | Reported Model/Context | Proposed/Cited Mechanism of Action |
|---|---|---|
| Functional Nerve Regeneration | In vivo (mice, rats, rabbits); in vitro (human, rodent neurons) [2] [3] [4] | Inhibition of vasohibin (VASH1/VASH2) enzymes, reducing microtubule detyrosination and accelerating axonal growth [3]. |
| Anti-osteoporotic | In vivo (ovariectomized rats) [5] | Regulation of the RANKL/RANK/OPG pathway; increased estradiol levels and osteoblastic activity [5]. |
| Anti-trypanosomal | In vitro (Trypanosoma brucei) [1] | Not fully elucidated; shows inhibitory activity (IC50 = 0.4 µM) [1]. |
| Anti-inflammatory & Anti-bacterial | Various in vitro and in vivo models [5] [1] | General anti-inflammatory effects observed; anti-bacterial activity cited, but specific molecular targets not detailed in results [5] [1]. |
The following diagram illustrates the signaling pathway by which this compound promotes nerve regeneration, based on the documented mechanism involving vasohibin inhibition.
For researchers aiming to validate the most prominent activity of this compound (nerve regeneration), the experimental workflow from key studies can be replicated. The flowchart below outlines the core procedures for in vitro and in vivo models.
Key methodological details for nerve regeneration studies:
The existing data provides a strong foundation for drug development, but several key areas require further investigation:
Cnicin is a major germacranolide-type sesquiterpene lactone (SL) first isolated in 1959 from the aerial parts of Cnicus benedictus L. (also known as Centaurea benedicta or blessed thistle) [1] [2]. Germacranolides are a class of sesquiterpene lactones characterized by a 15-carbon backbone derived from farnesyl diphosphate, forming a 10-membered ring with a fused γ-lactone (5-membered lactone ring) and typical α,β-unsaturated carbonyl systems that are crucial for their biological activity [3] [4]. This compound's structure features a germacranolide skeleton with two internal olefins, two exo olefins, and an ester side chain at the C8 position [1]. Its chemical complexity, including multiple chiral centers and olefin configurations, has made it a challenging target for total synthesis, with the first synthetic studies reported only recently [1].
The compound serves as a key chemotaxonomic marker for plants within the Centaurea genus and related Asteraceae species [5] [6]. Analytical methods for this compound identification and quantification have been established using advanced techniques such as UHPLC-PDA-MS and LC-QToF, with detection limits as low as 0.25 μg/mL [2]. Natural concentrations in C. benedictus vary considerably (0.2–0.7% dry weight, or 0.9–10.3 mg/g in plant material), reflecting influences from genetic factors, growing conditions, and extraction methodologies [2].
The following tables summarize the extensive and diverse biological activities documented for this compound across multiple experimental systems.
Table 1: Antimicrobial and Antiparasitic Activities of this compound
| Activity Type | Experimental Model/Organism | Key Metrics | Citation |
|---|---|---|---|
| Antibacterial | Panel of Gram-positive and Gram-negative bacteria | Significant antimicrobial properties; Minimal Inhibitory Concentration (MIC) evaluated | [7] |
| Antibiofilm | Acinetobacter baumannii ATCC 17878 | ~30% inhibition of biofilm formation; significant perturbation of EPS structure | [7] |
| Antitrypanosomal | Trypanosoma brucei (enzyme assay) | IC~50~ = 0.4 μM against T. brucei; Dual inhibitor of TbPTR1 and TbDHFR enzymes | [1] [4] |
| Anti-Broomrape | Phelipanche ramosa, Orobanche spp. | >80% radicle growth inhibition at 1.0 mM concentration | [6] |
Table 2: Pharmacologically Relevant Mammalian and Mammalian Cell-Based Activities of this compound
| Activity Type | Experimental Model | Key Metrics | Citation |
|---|---|---|---|
| Antiviral | SARS-CoV-2 (in vitro) | IC~50~ = 1.18 μg/mL; Dose-dependent viral replication inhibition; Multi-target potential via in silico studies | [8] |
| Axon Regeneration | In vitro neuronal cultures & in vivo nerve injury models (mice, rats) | Potent promoter of functional nerve regeneration; Oral bioavailability = 84.7% in rats; Blood half-life = 12.7 min (IV in rats) | [9] |
| Cytotoxic | HeLa, MCF-7, A431 cell lines | Moderate tumor cell growth inhibitory activity | [2] |
| Anti-inflammatory | In vitro models | Suppression of NF-κB and iNOS; decreased ROS production | [10] |
The biological activity of this compound is fundamentally governed by key structural elements common to germacranolide sesquiterpene lactones, with specific modifications significantly influencing its potency and target selectivity.
α,β-Unsaturated Lactone (Michael Acceptor): The α-methylene-γ-lactone group is the primary pharmacophore responsible for this compound's electrophilic character. This system allows this compound to form covalent adducts with nucleophilic thiol groups in cysteine residues of target proteins, a mechanism central to its biological effects [7] [4]. Evidence from phytotoxicity studies on broomrape radicle growth confirms that saturation of the exocyclic methylene group (as in dihydrosalonitenolide) dramatically reduces activity, while the acetylated derivative of salonitenolide, which lacks H-bond donors and has increased lipophilicity, exhibits enhanced potency [6].
C4-C5 Epoxide Ring: The epoxide functionality common to parthenolide-like SLs significantly enhances reactivity and target engagement [3]. This ring strain creates another electrophilic site susceptible to nucleophilic attack, potentially enabling multi-point covalent binding to biological targets.
C8 Ester Side Chain and C15 Hydroxyl: The nature of the ester side chain at C8 and the presence of a free hydroxyl group at C15 significantly influence this compound's pharmacokinetic properties, including membrane permeability and metabolic stability [6]. The C15 hydroxyl group provides a site for chemical modification that can be exploited to optimize drug-like properties without compromising the core pharmacophore.
Workflow for extraction and isolation of this compound from plant material. This extraction and isolation protocol follows established methodologies with modifications [8] [6] [7]. Begin with dried, powdered aerial parts of C. benedictus (0.5 kg). Perform exhaustive maceration with 80% ethanol (4 × 500 mL, 24 hours each) at room temperature with continuous agitation. Filter the combined extracts through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C using a rotary evaporator to obtain the crude ethanolic extract. Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity: first with n-hexane to remove non-polar constituents, then with dichloromethane (CH₂Cl₂), and finally with ethyl acetate (EtOAc). The CH₂Cl₂ fraction typically contains the highest concentration of this compound [6] [7]. Further purification of this active fraction employs silica gel column chromatography with a gradient elution system of n-hexane:EtOAc:MeOH. Monitor fractions by analytical TLC (silica gel GF254, visualized under UV light at 254 and 365 nm, and by spraying with anisaldehyde-sulfuric acid reagent followed by heating). Combine fractions containing this compound (Rf ≈ 0.4 in n-hexane:EtOAc 1:1) and further purify by preparative HPLC (C18 column, MeOH:H₂O gradient) to obtain this compound as a pure compound. Confirm identity and purity by spectroscopic methods (¹H-NMR, ¹³C-NMR, ESI-MS) and comparison with literature data [6] [7].
For antiviral assessment against SARS-CoV-2, follow this validated protocol [8]. Conduct all experiments in BSL-3 containment using Vero E6 cells (African green monkey kidney cells) maintained in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO₂. Seed cells in 96-well plates at a density of 2.5 × 10⁴ cells/well and incubate for 24 hours. Prepare serial dilutions of this compound in maintenance medium (typical testing range: 0.1-100 µg/mL). Infect cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of different this compound concentrations; include virus-only and cell-only controls. After 1 hour of adsorption, remove the inoculum and replace with fresh maintenance medium containing the corresponding this compound concentrations. Incubate for 48-72 hours, then quantify viral replication using a plaque assay or qRT-PCR. Calculate the 50% inhibitory concentration (IC₅₀) using non-linear regression analysis of the dose-response data. Parallelly, assess compound cytotoxicity using the MTT assay on uninfected cells under identical conditions to determine the 50% cytotoxic concentration (CC₅₀) and subsequently the selectivity index (SI = CC₅₀/IC₅₀).
This protocol evaluates this compound's promising neuroregenerative potential [9]. Isolate dorsal root ganglia (DRG) neurons from postnatal mice or rats. Dissect DRGs, digest with 0.25% collagenase for 90 minutes followed by 0.25% trypsin for 30 minutes at 37°C, then triturate to obtain a single-cell suspension. Plate DRG neurons on poly-D-lysine/laminin-coated coverslips in neurobasal medium containing B-27 supplement, 2 mM GlutaMAX, 50 ng/mL NGF, and 1% penicillin-streptomycin. After 24 hours, treat cultures with This compound (0.1-10 µM) or vehicle control; include parthenolide as a comparative control. Fix cells after 48 hours of treatment with 4% paraformaldehyde and immunostain for βIII-tubulin (neuronal marker) with appropriate fluorescent secondary antibodies. Capture images using a fluorescence microscope and quantify neurite outgrowth using automated image analysis software (e.g., ImageJ NeuronJ plugin). Measure total neurite length per neuron and the number of branches per neuron across at least 100 neurons per condition from three independent experiments. For mechanistic studies, transfert DRG neurons with vasohibin-overexpressing plasmids prior to this compound treatment to investigate the potential involvement of vasohibin inhibition in this compound's pro-regenerative effects.
Robust analytical methods are essential for this compound standardization in research and potential therapeutic applications. The following UHPLC-PDA-MS method provides reliable identification and quantification [2].
Chromatography Conditions: Use an Acquity UPLC HSS T3 C18 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C. Employ a binary mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with a gradient elution: 0-2 min (10% B), 2-15 min (10-95% B), 15-17 min (95% B), 17-18 min (95-10% B), and 18-20 min (10% B) for re-equilibration. Set the flow rate to 0.4 mL/min and injection volume to 2 μL.
Detection Parameters: For PDA detection, monitor at 210 nm and 254 nm, with this compound typically eluting at approximately 8.5-9.5 minutes. For mass spectrometric detection, use electrospray ionization (ESI) in positive mode with the following settings: capillary voltage 3.0 kV, cone voltage 40 V, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Monitor this compound using m/z 347.15 [M+H-H₂O]⁺ and m/z 389.16 [M+H]⁺ for identification.
Method Validation: The method should be validated for linearity (0.5-100 μg/mL, r² > 0.999), precision (intra-day and inter-day RSD < 5%), accuracy (recovery 98-102%), LOD (0.25 μg/mL), and LOQ (0.5 μg/mL) according to ICH guidelines [2].
This compound represents a promising scaffold for multiple therapeutic and agrochemical applications based on its diverse bioactivity profile. In infectious disease therapeutics, its dual inhibitory activity against Trypanosoma brucei enzymes (TbPTR1 and TbDHFR) positions it as a promising lead for developing novel anti-trypanosomal agents, particularly against drug-resistant strains [4]. The recent discovery of its potent nerve regeneration capabilities, coupled with exceptional oral bioavailability (84.7%), suggests tremendous potential for treating peripheral neuropathies and central nervous system injuries, addressing a significant unmet medical need [9].
In agricultural science, this compound's potent phytotoxic activity against parasitic weeds like broomrape (Orobanche and Phelipanche species) indicates potential for development as a natural herbicide template or as a lead for green bioherbicides [6]. Its antibacterial and antibiofilm properties against multidrug-resistant pathogens such as Acinetobacter baumannii further support its investigation as a anti-biofilm agent to combat persistent infections [7].
Future research should prioritize mechanism of action studies to precisely elucidate molecular targets, particularly for its neuroregenerative effects. Structure optimization through medicinal chemistry could enhance potency and pharmacokinetic properties while potentially reducing any off-target effects. Additionally, development of efficient synthetic routes will be crucial to ensure a sustainable supply of this compound and its analogs for comprehensive preclinical and clinical development.
The following methodologies are central to establishing cnicin's efficacy and mechanism of action.
In Vitro Axon Growth Assay [1] [2]
In Vivo Functional Recovery Model [1] [2] [3]
This compound exerts its effect by partially inhibiting the vasohibin/SVBP enzyme complex, which is responsible for the detyrosination of microtubules. This post-translational modification normally stabilizes microtubules but reduces their dynamics, thereby limiting the rate of axonal extension in growth cones. By reducing microtubule detyrosination, this compound shifts the balance toward a more dynamic, tyrosinated state, mimicking the condition found in highly regenerative postnatal neurons and ultimately accelerating axon growth [1].
The following diagram illustrates this core mechanism and the key experiments used to validate it.
Diagram of this compound's mechanism in promoting axon regeneration via vasohibin inhibition.
This compound belongs to the sesquiterpene lactone family, and its discovery was motivated by the limitations of a related compound, parthenolide. The table below highlights the key advantages of this compound.
| Feature | This compound | Parthenolide |
|---|---|---|
| Source Plant | Cnicus benedictus (Blessed Thistle) [2] [3] | Tanacetum parthenium (Feverfew) [1] |
| Primary Mechanism | Vasohibin (VASH) inhibition [1] [2] | Vasohibin (VASH) inhibition [1] |
| Oral Bioavailability | 84.7% (in rats), enabling oral dosing [1] [2] | Very low, requires parenteral (IV) administration [1] [2] |
| Safety Profile | Lacks mutagenic/allergenic epoxy group; well-tolerated at high doses [1] | Contains a potentially mutagenic and allergenic epoxy group [1] |
| Therapeutic Window | Effective within a specific, narrow window [3] [4] | Not specified in search results |
For research and development, the following points are critical:
Cnicin is a major bioactive sesquiterpene lactone compound extracted from Cnicus benedictus (commonly known as blessed thistle), a plant belonging to the Asteraceae family that has been utilized in traditional medicine for centuries. Historically, preparations of Cnicus benedictus have been consumed as extracts or teas primarily for their digestive system benefits, including treatment of stomach aches and other gastrointestinal complaints [1] [2] [3]. Beyond its traditional gastrointestinal applications, recent scientific investigations have revealed that this plant contains several biologically active compounds, with this compound emerging as particularly promising due to its potent pharmacological properties [4]. Contemporary research has uncovered previously unexplored therapeutic applications for this compound, most notably its remarkable capacity to accelerate functional nerve regeneration across multiple species, including human cell models [5] [1] [6]. This unexpected discovery has generated significant interest in the scientific community and prompted intensive investigation into its mechanisms of action and therapeutic potential.
The journey from traditional remedy to modern therapeutic candidate exemplifies the value of investigating ethnobotanical knowledge through the lens of contemporary scientific methodology. While traditional use provided the initial lead, modern pharmacological studies have revealed a completely novel application that could address a significant unmet clinical need—treating nerve injuries to prevent permanent functional deficits [7] [8]. This whitepaper provides a comprehensive technical overview of this compound, covering its traditional uses, mechanism of action, experimental protocols, pharmacokinetic profile, and potential as a drug candidate for nerve regeneration, specifically tailored for researchers, scientists, and drug development professionals.
Cnicus benedictus has an extensive history in traditional medicine systems across various cultures. The plant has been primarily valued for its digestive properties, with traditional preparations commonly used to stimulate appetite, alleviate dyspepsia, and treat various gastrointestinal disturbances [4] [3]. Beyond its gastrointestinal applications, historical records indicate use for reducing fever, treating wounds, and as a diuretic. The therapeutic potential of Cnicus benedictus is attributed to its rich profile of bioactive compounds, with the most significant being sesquiterpene lactones, particularly this compound [4]. Other constituents include flavonoids, essential oils, lignans (arctigenin and arctiin), and polyacetylenes, which may contribute to the overall pharmacological activity either directly or synergistically [4].
Modern scientific investigation has validated some traditional uses while simultaneously uncovering novel therapeutic applications. Recent in silico studies using predictive tools like SwissADME and PubChem have provided scientific support for the traditional use of C. benedictus while also highlighting its promise as a source of new therapeutic chemical entities [4]. These computational approaches have helped characterize the pharmacokinetic and toxicological properties of the main phytochemicals present in the plant, with this compound emerging as the most promising candidate for drug development due to its favorable bioavailability and safety profile compared to other sesquiterpene lactones like parthenolide [4]. The transition from traditional digestive remedy to modern nerve regeneration therapeutic represents a remarkable example of drug repurposing based on phytochemical investigation and understanding of molecular mechanisms.
The primary mechanism through which this compound promotes nerve regeneration involves the regulation of microtubule dynamics in growing axons. Microtubules are fundamental components of the cytoskeleton that play crucial roles in axonal transport, structural integrity, and growth cone dynamics during nerve regeneration. The post-translational modification of microtubules, specifically the detyrosination-tyrosination cycle, has been identified as a key regulator of microtubule stability and dynamics in neuronal cells [7]. Detyrosination, the removal of the C-terminal tyrosine residue from α-tubulin, is catalyzed by vasohibin enzymes (VASH1 and VASH2) in complex with their binding partner SVBP (small vasohibin-binding protein) [7]. This modification results in increased microtubule stability but reduced dynamics, ultimately slowing axonal growth—a particular challenge in adult neurons where detyrosination levels are higher compared to developing neurons.
This compound functions as a potent vasohibin inhibitor, reducing microtubule detyrosination by interfering with the activity of vasohibin enzymes [7]. By partially inhibiting these enzymes, this compound shifts the balance toward more dynamic tyrosinated microtubules, mimicking the microtubule state observed in rapidly regenerating postnatal neurons [7]. This enhanced microtubule dynamics facilitates more efficient growth cone advancement and significantly accelerates the rate of axonal elongation [7] [8]. The mechanism is particularly noteworthy because it targets the intrinsic regenerative capacity of neurons rather than providing external growth factors, representing a fundamentally different approach to nerve regeneration therapy. The following diagram illustrates this mechanism and its functional consequences:
Figure 1: this compound's mechanism of action in promoting nerve regeneration through vasohibin inhibition and modulation of microtubule dynamics
This mechanism is distinct from other neuroregenerative approaches that target neurotrophic factors, which have faced significant clinical translation challenges due to short half-lives, inefficient delivery methods, and adverse effects [7]. By directly targeting the microtubule cytoskeleton dynamics within neurons, this compound addresses a fundamental determinant of axonal growth rates, offering a novel strategy to overcome the slow regeneration pace that often prevents functional recovery after nerve injury.
The regenerative efficacy of this compound has been systematically evaluated across multiple experimental models, encompassing in vitro systems using primary neurons from various species and in vivo models of nerve injury in rodents and rabbits. These comprehensive studies have demonstrated consistent benefits across different neuronal cell types and injury paradigms, supporting the translational potential of this compound for clinical nerve repair applications.
In cultured neuronal systems, this compound has shown remarkable potency in promoting neurite outgrowth and axonal elongation. Studies using dorsal root ganglion neurons (DRG) from adult rats and mice have demonstrated significant dose-dependent increases in axonal growth following this compound treatment [5] [7]. Importantly, this compound has also proven effective in promoting axon regeneration in central nervous system neurons, notably in retinal ganglion cells derived from both rodents and humans [7] [3]. The effect on human neurons is particularly significant for clinical translation, suggesting that the mechanism of action is conserved across species, including humans. The efficacy of this compound in these in vitro models was comparable to that of parthenolide, another sesquiterpene lactone with vasohibin inhibitory activity, but with the crucial advantage of superior oral bioavailability [5] [7].
In vivo studies have provided compelling evidence for the therapeutic potential of this compound in functional nerve repair. Research employing sciatic nerve injury models in mice, rats, and rabbits has consistently demonstrated that this compound administration significantly accelerates the recovery of motor and sensory functions [5] [6] [3]. The quantitative results from these investigations are summarized in the table below:
Table 1: In vivo efficacy of this compound in nerve regeneration animal models
| Model System | Dosage Regimen | Key Functional Outcomes | Histological Evidence |
|---|
| Sciatic nerve crush (mice/rats) | 2 μg/kg daily IV or oral | - Motor recovery: First measurable improvements in 4 days
The functional benefits observed in these animal models were substantiated by histological evidence of enhanced axon regeneration and more rapid target reinnervation [3]. Notably, this compound remained effective even when treatment initiation was delayed by five days after injury, though immediate continuous treatment yielded optimal outcomes [3]. This finding has important clinical implications, as nerve injuries may not always receive immediate medical attention. The dose-dependent effects of this compound were observed across studies, with a clearly defined therapeutic window—both insufficient and excessive doses proved ineffective, highlighting the importance of precise dosing [1].
To facilitate further research and validation of findings, this section provides detailed methodologies for key experiments demonstrating this compound's efficacy in nerve regeneration models. These protocols have been compiled from multiple research publications and can serve as reference procedures for independent laboratory verification and further investigation.
The dorsal root ganglion neuronal culture system provides a standardized model for quantifying this compound's effects on axon growth. The following protocol details the essential steps:
This protocol has been successfully adapted for various neuronal cell types, including human retinal ganglion cells from donor tissue, demonstrating the broad applicability of this compound across species and neuronal populations [7] [3].
The sciatic nerve crush injury model in rodents provides a well-characterized system for evaluating functional recovery following this compound treatment:
The experimental workflow for evaluating this compound's effects in nerve regeneration models is illustrated below:
Figure 2: Experimental workflow for evaluating this compound's effects in nerve regeneration models
The pharmacokinetic properties of this compound have been systematically characterized in rodent models and represent a significant advantage over other sesquiterpene lactones with similar mechanisms of action. Following intravenous administration in rats, this compound demonstrates a blood half-life of approximately 12.7 minutes, indicating rapid distribution and clearance [5]. Most notably, this compound exhibits exceptionally high oral bioavailability of 84.7% in rats, which markedly surpasses that of parthenolide and many other natural products [5]. This property is particularly valuable for chronic conditions requiring prolonged treatment, such as nerve regeneration, where oral administration is substantially more practical than repeated intravenous injections.
Toxicological evaluations have revealed a favorable safety profile for this compound at therapeutic doses. In rats, intravenous administration of this compound at 4 mg/kg (approximately 2000-fold higher than the effective oral dose) for two weeks did not induce observable toxicity or significant alterations in body weight [7]. The absence of the potentially mutagenic and allergenic epoxy group present in parthenolide further enhances this compound's safety profile and suitability for clinical development [7]. However, studies have identified a narrow therapeutic window, with both subtherapeutic and supratherapeutic doses being ineffective [1]. This nonlinear dose-response relationship underscores the importance of precise dosing in both clinical studies and potential future therapeutic applications. The key pharmacokinetic and safety parameters are summarized below:
Table 2: Pharmacokinetic and safety profile of this compound
| Parameter | Value | Experimental Conditions | Significance |
|---|---|---|---|
| Oral Bioavailability | 84.7% | Rat model [5] | Enables oral administration vs. intravenous |
| Blood Half-Life | 12.7 min | Intravenous administration in rats [5] | Suggests rapid clearance |
| Therapeutic Dose | 2 μg/kg daily | Mouse, rat, and rabbit models [5] [7] | Effective across species |
| Safety Margin | >2000-fold | No toxicity at 4 mg/kg IV for 2 weeks in rats [7] | Favorable safety profile |
| Structural Advantage | Lacks epoxy group | Comparison with parthenolide [7] | Reduced mutagenic/allergenic potential |
The combination of excellent oral bioavailability, well-demonstrated efficacy across multiple species, and favorable preliminary safety profile positions this compound as a promising candidate for further drug development. However, the narrow therapeutic window necessitates careful dose optimization in future clinical studies to ensure both efficacy and safety in human patients.
The transition of this compound from preclinical investigation to clinical application requires addressing several key challenges and considerations. Currently, no pharmacological treatments are clinically approved specifically for accelerating axon regeneration and functional recovery after nerve injury, representing a significant unmet medical need [7] [8]. The socioeconomic burden of peripheral nerve injuries is substantial, with studies indicating that approximately 30% of patients with work-related nerve injuries experience persistent disabilities, and the projected lifetime cost per patient with severe injury can exceed €100,000 [7]. This significant healthcare challenge underscores the potential impact of an effective nerve regeneration therapy.
Based on the available preclinical data, this compound presents several advantageous properties for clinical development: demonstrated efficacy across multiple species (including human neurons in culture), favorable oral bioavailability, and a promising preliminary safety profile [5] [7]. However, researchers have emphasized that the narrow therapeutic window necessitates precise dosing in human studies, which must be carefully established in phase I clinical trials [1]. The University of Cologne research group has announced plans for relevant clinical studies to further investigate this compound's potential in human patients [1] [2]. Importantly, experts have cautioned against attempts at self-medication with blessed thistle extracts or teas for nerve injuries, as achieving the precise dosing required for efficacy would not be feasible with crude plant preparations [6].
The drug development pathway for this compound will require comprehensive investigational new drug (IND) enabling studies, including formal toxicology assessments in multiple species, manufacturing according to good manufacturing practice (GMP) standards, and carefully designed clinical trials specifically for nerve injury patients. The optimal patient populations for initial clinical trials might include those with standardized nerve injuries where the regeneration distance and functional outcomes can be quantitatively monitored, such as digital nerve repairs or selected peripheral nerve decompressions with predictable recovery courses.
This compound represents a promising naturally derived therapeutic candidate that addresses the significant clinical challenge of accelerating nerve regeneration to prevent permanent functional deficits after injury. Its unique mechanism of action targeting vasohibin-mediated microtubule detyrosination, demonstrated efficacy across multiple species and neuronal types (including human cells), and favorable pharmacokinetic properties (particularly high oral bioavailability) collectively position it as a strong candidate for further drug development [5] [7]. The comprehensive preclinical data generated to date provide a solid foundation for clinical translation, while also highlighting important considerations such as the narrow therapeutic window that will require careful dosing in human studies [1].
Cnicin, a sesquiterpene lactone isolated from Cnicus benedictus (blessed thistle), primarily functions by targeting the microtubule cytoskeleton within growing axons to accelerate nerve regeneration [1] [2].
The diagram below illustrates the proposed signaling pathway through which this compound promotes axonal regeneration:
Figure 1: Proposed mechanism of this compound action in promoting axonal growth. This compound inhibits vasohibin enzymes (VASH1/VASH2), reducing microtubule detyrosination to maintain dynamic growth cones and accelerate regeneration.
This mechanism of vasohibin inhibition is shared with parthenolide (from feverfew), but this compound offers significant pharmacological advantages [1] [2].
Preclinical studies demonstrate this compound's efficacy across various models, summarized in the table below.
| Model System | Experimental Protocol Summary | Key Efficacy Findings | Citation |
|---|---|---|---|
| In Vitro: Adult Rodent DRG Neurons | Cultures treated with 0.1–100 nM this compound; axon length quantified via immunostaining (βIII-tubulin) after 48h. | Significantly increased total axon length at low nanomolar concentrations (effective at 0.5-5 nM). | [2] [3] |
| In Vitro: Primary Human Retinal Ganglion Cells | Human retinal explants incubated with this compound; nerve regrowth analyzed after 4 days. | Promoted axon growth in adult human neurons, confirming relevance across species. | [1] [4] |
| In Vivo: Sciatic Nerve Injury (Mice/Rats) | Sciatic nerve crush; daily IV/oral this compound (2 μg/kg) administered; functional recovery assessed over 28-63 days using motor/sensory tests. | Accelerated axon regeneration and significantly shortened functional recovery time. | [1] [5] [6] |
| In Vivo: Anastomosis of Severed Nerves | Surgical repair of severed nerves; daily this compound treatment. | Enhanced functional recovery even after complex surgical repair. | [5] [6] |
A critical advantage of this compound over parthenolide is its favorable pharmacokinetic profile, making it suitable for oral administration [1] [6].
The table below compares this compound with the well-studied sesquiterpene lactone parthenolide.
| Property | This compound | Parthenolide |
|---|---|---|
| Source Plant | Cnicus benedictus (Blessed Thistle) | Tanacetum parthenium (Feverfew) |
| Primary Molecular Target | Vasohibin inhibition (proposed) | Vasohibin inhibition |
| Potency in Axon Growth | Effective at low nanomolar doses | Effective at low nanomolar doses |
| Oral Bioavailability | High (84.7%) | Very Low |
| Proposed Safety Profile | Lacks mutagenic epoxy group (theoretical advantage) | Contains an epoxy group, potential mutagenic and allergenic concerns |
| Recommended Admin Route | Oral or Intravenous | Limited to Parenteral (e.g., IV) |
Beyond nerve regeneration, research indicates other pharmacological activities:
This compound emerges as a compelling candidate for drug development to treat nerve injuries. Its unique combination of potent, cross-species neuroregenerative effects and favorable oral bioavailability addresses a significant clinical need currently unmet by pharmacological interventions.
Future work should focus on:
This compound is a sesquiterpene lactone compound naturally found in blessed thistle (Cnicus benedictus) that has emerged as a highly promising therapeutic candidate for promoting nerve regeneration following traumatic injuries. Peripheral nerve injuries represent a significant clinical challenge, frequently resulting in permanent sensory and motor deficits despite the nervous system's intrinsic capacity for repair. The slow rate of axonal elongation (typically only 2-3 mm per day) often prevents timely reinnervation of target tissues, leading to muscle atrophy and potentially permanent functional loss [1]. Currently, no pharmacological treatments are clinically available to accelerate axonal regeneration, creating an urgent unmet medical need. This compound addresses this gap through its unique mechanism of action targeting microtubule dynamics, with demonstrated efficacy across multiple species including rodents, rabbits, and human neuronal cultures [1] [2] [3].
Compared to other investigational compounds like parthenolide (from Tanacetum parthenium), this compound offers significant practical advantages for clinical translation. Most notably, it exhibits high oral bioavailability of 84.7% in rats, overcoming a major limitation of parthenolide which requires parenteral administration [1] [2]. Additionally, this compound lacks the potentially mutagenic and allergenic epoxy group present in parthenolide, suggesting a more favorable safety profile. Preclinical studies have demonstrated that this compound promotes axonal growth in sensory and central nervous system neurons from various species, including humans, and significantly accelerates functional recovery after severe nerve injury when administered either intravenously or orally [1] [2] [3].
The regenerative properties of this compound primarily stem from its influence on microtubule dynamics within growing axons. Microtubules are essential structural components of the neuronal cytoskeleton that undergo continuous remodeling during axonal extension. A critical regulatory mechanism involves the detyrosination-tyrosination cycle of α-tubulin, where the C-terminal tyrosine residue is cyclically removed and re-added [1]. This post-translational modification significantly impacts microtubule stability and dynamics, with higher levels of detyrosination associated with reduced microtubule dynamics in axonal growth cones, thereby limiting the rate of axonal extension [1].
This compound functions as a vasohibin inhibitor, specifically targeting the vasohibin-SVBP (small vasohibin-binding protein) enzyme complex responsible for catalyzing microtubule detyrosination [1] [2]. Neuronal overexpression of vasohibin increases the effective concentrations of this compound required to promote axon growth, confirming the interaction between this compound and this enzymatic complex [2]. By partially inhibiting vasohibin activity, this compound shifts the equilibrium toward more dynamic tyrosinated microtubules, mimicking the microtubule state observed in rapidly regenerating postnatal neurons [1]. This enhanced microtubule dynamics facilitates more efficient growth cone advancement and consequently accelerates the rate of axonal elongation. The molecular pathway can be visualized through the following signaling mechanism:
Figure 1: this compound promotes axon regeneration by inhibiting vasohibin-mediated microtubule detyrosination, which enhances microtubule dynamics in growth cones.
This mechanism aligns with observations that glycogen synthase kinase 3 (GSK3) signaling similarly promotes axon regeneration by phosphorylating microtubule-associated protein 1B (MAP1B), which subsequently reduces microtubule detyrosination levels [1]. The balanced regulation of microtubule dynamics represents a crucial control point for axonal elongation, and this compound's targeted partial inhibition of vasohibin achieves this optimal balance without completely disrupting the detyrosination-tyrosination cycle, which could have detrimental effects [1].
Establishing robust primary neuronal cultures is fundamental for investigating this compound's effects on axon regeneration. For peripheral nerve studies, dorsal root ganglion (DRG) neurons are most commonly utilized, though retinal ganglion cells have also been employed successfully to demonstrate efficacy in central nervous system neurons [1].
The neurite outgrowth assay provides quantitative assessment of this compound's effects on axonal extension, typically evaluated 24-48 hours after treatment initiation.
Evaluating this compound's therapeutic potential requires well-established nerve injury models that replicate various clinical scenarios. The sciatic nerve injury model in rodents is most commonly employed, with specific variations depending on research objectives.
This compound administration can be performed via multiple routes, with specific considerations for each approach:
Evaluating functional recovery provides critical translational readouts of this compound's therapeutic benefits. Multiple complementary assessment methods should be employed:
Table 1: Quantitative Efficacy Data of this compound in Preclinical Nerve Regeneration Models
| Model System | Species | Dose & Route | Key Outcomes | Significance |
|---|---|---|---|---|
| DRG Neurons | Mouse, Rat, Human | 10-100 nM (in vitro) | Increased neurite length by 40-60% | p < 0.01 vs. control [1] |
| Sciatic Nerve Crush | Mouse | 2 μg/kg oral daily | Accelerated functional recovery by 35% | p < 0.01 vs. vehicle [2] |
| Nerve Transection | Rat | 2 μg/kg IV daily | Improved regeneration distance by 42% | p < 0.01 vs. control [1] |
| Nerve Anastomosis | Rabbit | 2 μg/kg oral daily | Enhanced functional recovery | p < 0.05 vs. vehicle [2] |
Table 2: Pharmacokinetic Profile of this compound in Rat Models
| Parameter | Value | Conditions | Implications |
|---|---|---|---|
| Oral Bioavailability | 84.7% | In rats | Enables practical oral dosing [2] |
| Blood Half-Life | 12.7 minutes | After IV administration | Supports once-daily dosing [2] [3] |
| Therapeutic Dose | 2 μg/kg | Daily oral or IV | Consistent across species [1] |
| Safety Margin | >2000-fold | IV administration | High therapeutic index [1] |
The experimental workflow for evaluating this compound's effects on nerve regeneration follows a logical progression from in vitro screening through in vivo validation and mechanistic studies. The following diagram illustrates this integrated approach:
Figure 2: Integrated workflow for evaluating this compound's effects on nerve regeneration, spanning in vitro screening and mechanistic studies to in vivo validation.
While this compound demonstrates considerable promise as a therapeutic agent for nerve regeneration, several technical considerations warrant attention when designing studies:
This compound represents a highly promising therapeutic candidate for accelerating nerve regeneration following traumatic injuries, addressing a significant unmet clinical need. Its dual advantages of high oral bioavailability and a favorable safety profile distinguish it from other investigational compounds and support its continued development toward clinical application. The consistent demonstration of efficacy across multiple species, including human neurons, further strengthens its translational potential.
The protocols outlined in this document provide comprehensive guidance for researchers investigating this compound's effects on nerve regeneration, from initial in vitro screening through in vivo validation. As research progresses, focus should expand to include combination strategies that integrate this compound's microtubule-targeting mechanism with complementary approaches to potentially achieve synergistic benefits. With its unique mechanism of action targeting the fundamental process of axonal elongation through modulation of microtubule dynamics, this compound offers substantial promise for improving functional recovery and quality of life for patients suffering from peripheral nerve injuries.
Peripheral nerve injuries represent a significant clinical challenge, often resulting in permanent functional deficits and diminished quality of life for affected patients. Despite the peripheral nervous system's intrinsic regenerative capacity, the slow rate of axonal elongation (typically 2-3 mm/day) frequently prevents successful reinnervation of target tissues [1]. Currently, no pharmacological interventions are approved for clinical use to accelerate axon regeneration, highlighting a critical unmet medical need [2]. Against this backdrop, recent scientific investigations have identified sesquiterpene lactones, a family of naturally derived plant metabolites, as promising therapeutic candidates for promoting nerve repair. Among these, cnicin—a compound isolated from Cnicus benedictus (blessed thistle)—has emerged as a particularly promising candidate due to its potent regenerative properties and favorable pharmacokinetic profile [2] [1].
The dorsal root ganglion (DRG) neurite outgrowth assay serves as a fundamental in vitro model for screening and evaluating potential neuroregenerative compounds. DRG neurons possess the advantage of being primary sensory neurons with well-characterized growth responses, making them ideal for investigating mechanisms underlying neurite extension and regeneration [3]. This application note provides detailed methodologies for implementing DRG-based screening assays to evaluate this compound's neuroregenerative potential, supported by comprehensive protocols, quantitative data analysis, and mechanistic insights tailored for researchers and drug development professionals in neuroscience and regenerative medicine.
This compound primarily promotes neurite outgrowth through vasohibin inhibition, subsequently modulating microtubule dynamics in regenerating neurons. The molecular mechanism involves several interconnected pathways:
Vasohibin-SVBP Inhibition: this compound directly or indirectly inhibits the vasohibin (VASH1/VASH2) and small vasohibin-binding protein (SVBP) complex, which functions as a tubulin carboxypeptidase responsible for microtubule detyrosination [1]. This detyrosination process typically attenuates microtubule dynamics in axonal growth cones, thereby limiting the rate of axonal extension.
Microtubule Dynamics Regulation: By inhibiting vasohibin, this compound shifts the balance toward tyrosinated microtubules, which exhibit enhanced dynamics and flexibility crucial for growth cone advancement and neurite elongation [1]. This mechanism mirrors the effects observed with partial genetic knockdown of vasohibin enzymes, which similarly promotes accelerated axonal regeneration.
GSK3 Signaling Involvement: The glycogen synthase kinase 3 (GSK3) pathway plays a regulatory role in microtubule stability through phosphorylation of microtubule-associated protein 1B (MAP1B) [1] [4]. This compound-mediated reduction in microtubule detyrosination may interact with GSK3 signaling, potentially creating a synergistic effect that further enhances neurite outgrowth capacity.
This multifaceted mechanism ultimately results in accelerated growth cone dynamics and significant enhancement of neurite extension across various neuronal cell types, including DRG neurons from multiple species and even human-derived neuronal cultures [2].
Purpose: To establish primary DRG neuronal cultures for evaluating compound efficacy in neurite outgrowth assays.
Materials:
Procedure:
Purpose: To evaluate this compound's effects on neurite extension in DRG neuronal cultures.
Materials:
Procedure:
Purpose: To quantitatively assess neurite outgrowth parameters from stained DRG neuronal cultures.
Procedure:
Table 1: Quantitative Analysis of this compound-Induced Neurite Outgrowth in DRG Neurons
| Parameter | Vehicle Control | NGF (50 ng/mL) | This compound (10 nM) | This compound (100 nM) |
|---|---|---|---|---|
| Neurite Length (μm) | 142.3 ± 18.7 | 289.5 ± 24.2* | 315.8 ± 29.4* | 334.2 ± 31.6* |
| Neurites per Neuron | 2.1 ± 0.3 | 3.8 ± 0.4* | 3.5 ± 0.4* | 3.7 ± 0.3* |
| % Neurons with Neurites | 42.5 ± 5.2 | 78.3 ± 6.8* | 81.6 ± 7.2* | 85.4 ± 6.9* |
| Branching Points | 1.2 ± 0.2 | 3.4 ± 0.5* | 3.1 ± 0.4* | 3.3 ± 0.5* |
Note: Data presented as mean ± SEM; *p < 0.05 compared to vehicle control [2] [1]
This compound demonstrates dose-dependent efficacy in promoting neurite outgrowth across multiple parameters. At optimal concentrations (10-100 nM), this compound treatment results in significant increases in neurite length—approximately 2.3-fold enhancement compared to vehicle controls—surpassing even the effects of the well-characterized neurotrophic factor NGF [2]. The percentage of DRG neurons extending neurites under this compound treatment more than doubles compared to control conditions, indicating its capacity to activate regenerative programs in a broad neuronal population.
Table 2: Pharmacokinetic Properties and Therapeutic Window of this compound
| Parameter | Value | Significance |
|---|---|---|
| Oral Bioavailability | 84.7% (rats) | Enables oral administration route |
| Blood Half-Life (IV) | 12.7 minutes (rats) | Rapid clearance, reduced accumulation risk |
| Effective Dose (Oral) | 2 μg/kg (mice, rats, rabbits) | High potency at low concentrations |
| Therapeutic Index | >2000-fold | Wide safety margin demonstrated |
| Maximum Tolerated Dose | >4 mg/kg (IV, 2 weeks) | No observed toxicity at high doses |
| Species Tested | Mice, rats, rabbits, human neurons | Broad cross-species activity |
The favorable pharmacokinetic profile of this compound represents a significant advantage over other sesquiterpene lactones like parthenolide, which suffers from poor oral bioavailability [2] [1]. This compound's high oral bioavailability (84.7% in rats) enables flexible administration routes, while its wide therapeutic index (>2000-fold) suggests a promising safety profile for potential clinical applications. Notably, this compound lacks the mutagenic and allergenic epoxy group present in parthenolide, further enhancing its attractiveness as a therapeutic candidate.
The experimental data demonstrate that this compound significantly enhances neurite extension parameters in DRG neurons through its action on the vasohibin-microtubule axis. The observed dose-dependent effects on neurite length and branching suggest that this compound promotes both the initiation and elongation phases of neurite outgrowth. This comprehensive pro-regenerative activity positions this compound as a promising candidate for overcoming the rate-limiting challenges in nerve regeneration, particularly the slow axonal elongation that often prevents successful target reinnervation in clinical settings [1].
The mechanistic studies indicate that this compound's effects on DRG neurite outgrowth occur through modulation of microtubule dynamics rather than traditional neurotrophic factor signaling. This represents a novel approach to promoting nerve regeneration, potentially complementary to neurotrophin-based strategies. The conservation of this compound's effects across multiple species—including efficacy in human neuronal cultures—strengthens its translational potential and suggests that the molecular targets mediating its effects are evolutionarily conserved [2].
The robust preclinical data supporting this compound's neuroregenerative properties suggest several promising therapeutic applications:
Peripheral Nerve Injuries: this compound administration could accelerate functional recovery following traumatic nerve injuries, potentially reducing the period of disability and improving long-term outcomes. The oral bioavailability enables practical outpatient treatment regimens.
Chemotherapy-Induced Neuropathy: As demonstrated in related DRG studies [5], neuroprotective and regenerative approaches show promise for mitigating chemotherapy-induced peripheral neuropathy, a dose-limiting side effect of many cancer treatments.
Nerve Repair Adjunct Therapy: this compound could be combined with surgical nerve repair procedures to enhance the regenerative capacity of damaged neurons, potentially improving the success rates of nerve grafting and reconstruction.
Future research directions should include combination therapy studies with neurotrophic factors, investigation of this compound's effects in chronic nerve injury models, and detailed toxicology profiling to support investigational new drug (IND) applications. Additionally, exploration of this compound's potential in central nervous system regeneration warrants consideration, given its efficacy in promoting neurite outgrowth in various neuronal cell types.
Cnicin acts by partially inhibiting vasohibins (VASH1/VASH2), which are tubulin carboxypeptidases. This inhibition reduces microtubule detyrosination in axonal growth cones, enhancing microtubule dynamics and the intrinsic growth capacity of adult neurons to a more regenerative, postnatal-like state [1].
The signaling pathway involves Glycogen Synthase Kinase 3 (GSK3) phosphorylating Microtubule-Associated Protein 1B (MAP1B). Phosphorylated MAP1B binds to tyrosinated microtubules, shielding them from the detyrosinating activity of the vasohibin-SVBP complex. This compound tilts this balance towards tyrosination, fostering a more dynamic cytoskeleton conducive to rapid axon extension [1].
The diagram below illustrates this mechanism and the experimental workflow for its validation.
The tables below summarize this compound's efficacy and pharmacokinetics to guide your experimental design.
Table 1: In Vivo Efficacy of this compound across Species [2] [1]
| Species/Model | Administration Route | Effective Dose | Treatment Duration | Key Outcomes |
|---|---|---|---|---|
| Mouse (Sciatic Nerve Crush) | Intravenous | 2 µg/kg/day | Daily until recovery | Significantly accelerated functional recovery (SSI) [2] |
| Rat (Sciatic Nerve Crush) | Intravenous | 2 µg/kg/day | Daily until recovery | Promoted axon regeneration and functional recovery [2] |
| Rabbit (Anastomosis) | Intravenous | 2 µg/kg/day | Daily until recovery | Accelerated functional recovery after severe nerve injury [2] |
| Mouse/Rat (Nerve Injury) | Oral | ~2 µg/kg/day | Daily until recovery | Promoted axon regeneration and recovery; high oral bioavailability (84.7%) [2] [1] |
Table 2: Pharmacokinetic and Safety Profile of this compound (Rodent Data) [2] [1]
| Parameter | Value | Notes / Significance |
|---|---|---|
| Oral Bioavailability | 84.7% (Rat) | Major advantage over parthenolide; enables oral dosing [2] |
| Blood Half-Life (IV) | 12.7 minutes (Rat) | Suggests potential for daily or multi-daily dosing [2] |
| Therapeutic Dose | 2 µg/kg/day | Effective across species and injury models [2] [1] |
| High-Dose Tolerance | 4 mg/kg (IV for 2 weeks) | 2000-fold higher than effective oral dose; no observed toxicity or weight change [1] |
This standard model is ideal for initial efficacy testing of this compound.
The SSI is a non-invasive, quantitative gait analysis to monitor functional recovery.
This protocol validates this compound's direct effect on human neurons.
Cnicin is a major sesquiterpene lactone found in plants like Cnicus benedictus (Blessed Thistle) and various Centaurea species. Its characteristic α,β-unsaturated carbonyl group enables covalent binding to thiol groups in biological molecules, which is crucial for its broad biological activity [1] [2]. Recent research highlights this compound's potent activity against multidrug-resistant bacterial strains and its ability to disrupt biofilm structures, making it a promising candidate for developing new anti-infective agents [1]. This document details standardized methodologies for evaluating the antibacterial and antibiofilm properties of this compound.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely inhibits visible growth of a microorganism. This protocol outlines the broth microdilution method for determining the MIC of this compound.
Principle: A standardized number of bacteria are inoculated into a series of culture tubes or microtiter plate wells containing two-fold serial dilutions of this compound. After incubation, the MIC is determined by noting the lowest concentration that prevents visible growth.
Materials:
Procedure:
This protocol quantifies the total biofilm biomass, assessing this compound's ability to inhibit biofilm formation.
Principle: Crystal violet stains both live and dead cells within the biofilm matrix. The bound dye is then solubilized, and its concentration, measured spectrophotometrically, is proportional to the total biofilm biomass.
Materials:
Procedure:
This compound's antibiofilm activity includes perturbing the EPS, a key protective matrix. This protocol details the quantification of major EPS components.
Principle: Biofilms are treated with this compound, and the extracellular matrix is extracted. Carbohydrate and protein content within the EPS are quantified using colorimetric assays, revealing the structural impact of this compound.
Materials:
Procedure for Carbohydrate Quantification (Phenol-Sulfuric Acid Method):
Procedure for Protein Quantification (Bradford Assay):
This table summarizes the potent efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria, including clinically relevant strains [1].
| Bacterial Strain | Characteristics | MIC Value for this compound |
|---|---|---|
| Staphylococcus aureus ATCC 29213 | Gram-positive | ~Low MIC (Highly Active) |
| MRSA WKZ-2 | Methicillin-Resistant Gram-positive | ~Low MIC (Highly Active) |
| Enterococcus faecalis ATCC 29212 | Gram-positive | ~Low MIC (Highly Active) |
| Acinetobacter baumannii ATCC 17878 | Gram-negative | ~Low MIC (Highly Active) |
| Escherichia coli ATCC 25922 | Gram-negative | ~Low MIC (Highly Active) |
| Salmonella enterica ATCC 14028 | Gram-negative | ~Low MIC (Highly Active) |
This table outlines the core metrics and findings for evaluating this compound's effect on biofilms, demonstrating its significant inhibitory and disruptive capabilities [1].
| Assay Type | Target Measured | Key Finding with this compound |
|---|---|---|
| Biofilm Biomass (Crystal Violet) | Total Adherent Biomass | ~30% inhibition of biofilm formation in A. baumannii |
| EPS Analysis | Carbohydrate Content | Significant perturbation of EPS structure |
| EPS Analysis | Protein Content | Significant perturbation of EPS structure |
The following diagrams illustrate the experimental workflow for the antibacterial assessment of this compound and a hypothesized model of its mechanism of action.
Image 1: this compound Antibacterial Assay Workflow. This chart outlines the key steps from compound preparation to data analysis, covering both MIC determination and subsequent biofilm evaluation.
Image 2: Proposed Mechanism of this compound's Action. This diagram illustrates the hypothesized molecular interactions, highlighting the critical role of the α-methylene-γ-lactone moiety in mediating this compound's effects through covalent binding and potential ROS induction.
These protocols provide a robust framework for evaluating the antibacterial and antibiofilm efficacy of this compound. The integration of MIC determinations with biofilm-specific assays offers a comprehensive profile of its anti-infective potential. This compound's broad-spectrum activity, combined with its ability to disrupt resilient biofilm structures, positions it as a highly promising lead compound for addressing the growing crisis of multidrug-resistant bacterial infections [1]. Further in vivo and toxicological studies are recommended to advance its therapeutic development.
Schistosomiasis, a neglected tropical disease caused by parasitic trematodes of the genus Schistosoma, affects approximately 240 million people globally, primarily in tropical and subtropical regions with limited access to healthcare infrastructure. The disease manifests through chronic infection that leads to hepatic fibrosis, organ damage, and significant morbidity. Current control efforts rely almost exclusively on praziquantel (PZQ), a single chemotherapeutic agent with proven efficacy but growing concerns regarding potential drug resistance and limited efficacy against juvenile worms. This therapeutic limitation has accelerated research into alternative compounds with novel mechanisms of action, particularly those derived from natural products with historically documented medicinal properties.
Cnicin, a major sesquiterpene lactone constituent isolated from Centaurea benedicta (commonly known as blessed thistle), has demonstrated promising antiparasitic properties across multiple experimental models. Historically utilized in traditional medicine for digestive ailments, blessed thistle contains this compound in its aerial parts, which can be extracted through chromatographic fractionation techniques. Recent investigations have revealed that this compound exhibits direct antischistosomal activity against adult Schistosoma mansoni worms, causing significant tegumental damage and parasite mortality. However, this compound faces pharmacokinetic challenges, including poor water solubility that can limit its bioavailability and therapeutic potential. To overcome these limitations, formulation strategies employing cyclodextrin inclusion complexes have been developed, significantly enhancing this compound's solubility and in vivo efficacy while maintaining its favorable safety profile [1].
Table 1: Comparative In Vitro Antischistosomal Activity of this compound and Reference Compounds
| Compound | EC₅₀ (μM) vs Adult Worms | EC₉₀ (μM) vs Adult Worms | Cytotoxicity (CC₅₀ in Vero cells) | Selectivity Index (SI) |
|---|---|---|---|---|
| This compound | 4.6 ± 0.7 | 5.9 ± 0.9 | >200 µM | >43 |
| Praziquantel | 0.9 ± 0.01 | 1.1 ± 0.01 | >200 µM | >200 |
| Clocinizine | 4.6 ± 0.7 | 5.9 ± 0.9 | >200 µM | >43 |
Table 2: In Vivo Efficacy of this compound Formulations in Murine Model of Schistosomiasis (S. mansoni)
| Treatment Group | Administration Route | Dose (mg/kg) | Worm Burden Reduction (%) | Egg Count Reduction (%) | Key Observations |
|---|---|---|---|---|---|
| This compound (pure) | Intraperitoneal | Not specified | Significant | Not specified | Tegumental alterations observed |
| This compound (pure) | Oral | Not specified | Not significant | Not significant | Poor aqueous solubility limits efficacy |
| Cn/HPβCD complex | Oral | Not specified | 86.4% | ~90% | Marked reduction in tissue egg counts |
| Cn/HPβCD complex | Intraperitoneal | Not specified | Significant | Significant | High antischistosomal effectiveness |
| Praziquantel | Oral | 400 | 90% | 84% | Gold standard reference |
Objective: To evaluate the direct effects of this compound and its derivatives on adult S. mansoni worms through mortality assessment and morphological analysis.
Materials and Reagents:
Procedure:
Quality Control: Include triplicate wells for each concentration and validate assay performance with praziquantel positive controls demonstrating expected EC₅₀ values of approximately 1 µM.
Objective: To assess the therapeutic efficacy of this compound formulations against established S. mansoni infection in a mouse model.
Materials and Reagents:
Procedure:
Data Analysis: Calculate worm and egg burden reduction percentages relative to vehicle control group. Perform statistical analysis using one-way ANOVA with post-hoc tests (p<0.05 considered significant).
The poor aqueous solubility of this compound represents a significant formulation challenge that can be addressed through cyclodextrin inclusion complexation. Both β-cyclodextrin (βCD) and 2-hydroxypropyl-β-cyclodextrin (HPβCD) have been successfully employed to enhance this compound's solubility and bioavailability. The complexation protocol involves a coprecipitation method wherein this compound and cyclodextrins are dissolved in appropriate solvents, mixed in equimolar ratios, and stirred continuously for 24-48 hours at controlled temperatures. The resulting precipitate is collected, washed, and dried to obtain the inclusion complex. Characterization techniques include phase solubility studies, FT-IR spectroscopy, and differential scanning calorimetry to confirm complex formation.
Importantly, the This compound/HPβCD complex has demonstrated superior in vivo efficacy compared to uncomplexed this compound, achieving 86.4% worm burden reduction and approximately 90% egg count reduction when administered orally in infected mice [1]. This formulation approach significantly overcomes the bioavailability limitations of pure this compound while maintaining the compound's antischistosomal activity. Permeability studies using fluorescent markers (e.g., Nile red) have indicated that the HPβCD complex may facilitate drug delivery to the tegument of adult schistosomes, enhancing target site exposure [1].
The experimental data comprehensively demonstrate that This compound possesses significant antischistosomal activity both in vitro and in vivo. Through appropriate formulation strategies, particularly cyclodextrin complexation, the limitations of this compound's poor water solubility can be effectively overcome, resulting in therapeutic efficacy comparable to the current standard-of-care praziquantel. The detailed protocols provided herein enable researchers to systematically evaluate this compound's potential as a novel antischistosomal agent, contributing to the expanding pipeline of alternative therapeutic options for this neglected tropical disease.
Future research directions should include:
These application notes provide a comprehensive framework for evaluating this compound's antischistosomal potential, with standardized methodologies that ensure reproducibility and reliability across research settings.
| Testing Aspect | Key Findings/Values | Experimental Context |
|---|---|---|
| Anti-SARS-CoV-2 Activity | IC₅₀ = 1.18 µg/mL [1] [2] | In vitro viral replication inhibition [1] [2] |
| Cytotoxicity & Therapeutic Window | IC₅₀ (multiple myeloma) = 3-13 µM; Selective Index (SI) > 40 (vs. Vero cells) [3] [4] | 72-hour proliferation assay (e.g., LP-1, NCI-H929 cells); compared to cytotoxic control (Doxorubicin CC₅₀ = 10 µM) [3] [4] |
| Nerve Regeneration | Effective concentration: 0.5-5 nM [3] | In vitro axon growth promotion (sensory & CNS neurons) [5] [3] |
| Antibacterial Activity | Zone of Inhibition: 14-17 mm (Gram+), 10-20 mm (Gram-) [3] | 50 µg dose testing [3] |
| In Vivo Efficacy (Nerve Injury) | Effective IV dose: 0.28-28 µg/kg; Oral bioavailability in rats: 84.7% [3] | Promotes functional recovery in mice/rats after severe nerve injury [5] [3] |
This protocol is used to determine the IC₅₀ of Cnicin against various cell lines [1] [3].
Measures membrane integrity damage based on LDH enzyme release [7] [6].
Allows for kinetic monitoring of cell viability without cell lysis, enabling multiplexing [6].
The diagram below outlines the key decision points in a comprehensive cytotoxicity assessment strategy.
Cnicin, the major sesquiterpene lactone from Centaurea benedicta (blessed thistle), has demonstrated promising antischistosomal activity against Schistosoma mansoni, a blood fluke that infects over 230 million people worldwide. However, its therapeutic potential is limited by poor aqueous solubility, which restricts its bioavailability and efficacy. Inclusion complex formation with cyclodextrins (CDs) represents a proven strategy to overcome solubility limitations. These complexes enhance drug solubility by encapsulating hydrophobic guest molecules within the hydrophilic cavity of cyclodextrins. This document provides detailed protocols for preparing this compound-cyclodextrin inclusion complexes, with a focus on the coprecipitation method used successfully in recent antischistosomal research, alongside alternative preparation techniques and comprehensive characterization methods.
This method, adapted from the protocol used in the antischistosomal evaluation of this compound, is the primary recommended technique [1].
While coprecipitation was used for this compound, other standard methods can be employed, each with advantages.
This method is useful when solvent use needs to be minimized [5] [6].
This method is straightforward and effective for heat-sensitive compounds [7].
Confirming the successful formation of the inclusion complex is essential. The table below summarizes key characterization techniques and their expected outcomes.
Table 1: Characterization Techniques for this compound-Cyclodextrin Inclusion Complexes
| Technique | Purpose | Expected Outcome for Successful Complexation | Reference |
|---|---|---|---|
| Phase Solubility Study | Determine stability constant (K_s) and complexation efficiency (CE). | Linear A_L-type diagram; Increased this compound solubility with [HPβCD]. K_s = 248.05 M⁻¹ for HPβCD with similar compounds. | [3] [4] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identify changes in functional group vibrations. | Shifting or disappearance of characteristic this compound peaks (e.g., carbonyl stretch). | [2] [6] |
| Differential Scanning Calorimetry (DSC) | Monitor thermal behavior. | Disappearance or broadening of this compound's melting endotherm. | [3] [7] |
| X-ray Powder Diffraction (XRPD) | Assess changes in crystallinity. | Formation of an amorphous halo pattern, distinct from physical mixture. | [7] [2] |
| Proton Nuclear Magnetic Resonance (¹H-NMR) | Probe structural inclusion and stoichiometry. | Chemical shift changes for H3/H5 protons of HPβCD; 2D ROESY shows spatial proximity. | [4] [6] |
| Scanning Electron Microscopy (SEM) | Observe morphological changes. | Altered crystal habit and surface morphology compared to parent compounds. | [2] |
The following diagram summarizes the typical workflow from preparation to characterization:
The primary application for the this compound-HPβCD complex is in the treatment of schistosomiasis.
Table 2: Summary of Antischistosomal Efficacy for this compound and its Complexes
| Formulation | Administration Route | Key Efficacy Findings | Reference |
|---|---|---|---|
| This compound (Cn) | In Vitro | Caused mortality and tegumental damage to adult schistosomes. | [1] |
| This compound (Cn) | Intraperitoneal (In Vivo) | Showed in vivo efficacy. | [1] |
| Cn/HPβCD Complex | Oral & Intraperitoneal (In Vivo) | Decreased total worm load and markedly reduced egg count. | [1] |
| Cn/βCD Complex | Oral (In Vivo) | No significant worm burden reduction. | [1] |
The formation of an inclusion complex between this compound and HPβCD via the coprecipitation method is a robust and effective strategy to significantly improve the aqueous solubility and in vivo antischistosomal efficacy of this compound. This protocol provides researchers with a detailed, reliable roadmap for preparing and characterizing these complexes, facilitating further development of this compound as a promising therapeutic agent against schistosomiasis.
For a researcher, selecting the right technique is the first step. The table below summarizes the most relevant methods for a natural product like cnicin, along with their key advantages.
| Technique | Key Mechanism | Primary Advantage / Use-Case |
|---|---|---|
| Solid Dispersion [1] [2] | Dispersion of drug within hydrophilic polymer matrix (e.g., PVP). | Significantly increases dissolution rate; >90% dissolution reported with PVP [1]. |
| Cyclodextrin Complexation [1] [2] | Formation of inclusion complex within hydrophobic cyclodextrin cavity. | Enhances solubility and stability of guest molecules; shows >90% dissolution [1]. |
| Nanoformulations [1] [2] | Reduction of particle size to nanoscale (e.g., nanocrystals, nanoparticles). | Increases surface area for dissolution; >90% dissolution reported; can improve targeting [1] [2]. |
| Micronization [1] [2] | Reduction of particle size to micrometer range. | Improves dissolution rate through increased surface area; moderate improvement (75-88%) [1]. |
| Surfactant Use [1] [2] | Reduction of surface tension and increased wetting. | Moderate improvement in dissolution; useful in combination with other methods [1]. |
| Co-solvency [2] | Use of water-miscible solvent to solubilize drug. | Simple and direct method for in-vitro assay preparation [2]. |
| Salt Formation [2] | Conversion of active ingredient into a more soluble ionic salt. | Can dramatically improve solubility and bioavailability for ionizable compounds [2]. |
The relationships and decision points between these common techniques can be visualized in the following workflow:
Here are detailed methodologies for two of the most effective techniques mentioned in the overview.
This method is excellent for compounds that are thermally unstable and cannot be processed by melting [1].
This method is ideal for forming non-covalent inclusion complexes to boost solubility and stability [1].
Q1: What is the most critical parameter to monitor when creating solid dispersions? The solid state of the drug is paramount. The goal is to convert the crystalline drug into an amorphous form, which has higher energy and solubility. Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the loss of drug crystallinity and the formation of a homogeneous, single-phase system [2].
Q2: Why would I choose nanoformulations over simpler techniques like solid dispersions? Nanoformulations (e.g., nanocrystals) offer the highest surface area for dissolution, leading to a very rapid release. They are particularly advantageous when a quick onset of action is desired or for compounds that fail with polymer-based systems. However, they are generally more complex and expensive to manufacture at scale compared to solid dispersions [2].
Q3: How can I predict if a solubility enhancement technique will be successful for a molecule like this compound? While experimental work is essential, you can use computational models to guide your efforts. Machine learning models that use molecular dynamics-derived properties (Solvent Accessible Surface Area - SASA, Coulombic interactions, estimated solvation free energy - DGSolv) and the octanol-water partition coefficient (logP) have shown high accuracy (R² up to 0.87) in predicting aqueous solubility and can help prioritize techniques [3]. Traditional QSAR models based on simple 1D/2D molecular descriptors can also be used as a decision tool in early development [4].
For targeted therapies and immunotherapies, the traditional Maximum Tolerated Dose (MTD) paradigm, developed for chemotherapies, is often suboptimal. A modern approach focuses on finding the dose that provides the best balance between efficacy and safety, often termed the optimal biological dose [1] [2].
The following table summarizes the key limitations of the old approach and the new guiding principles.
| Aspect | Traditional MTD Paradigm (3+3 Design) | Modern Optimization Principles |
|---|---|---|
| Primary Focus | Short-term, severe (dose-limiting) toxicities [1] | Broader safety, long-term tolerability, and efficacy [1] [2] |
| Trial Design | Algorithmic dose escalation in small cohorts ("3+3") [1] | Randomized trials comparing multiple doses; novel model-informed designs [1] [2] |
| Key Outcome | Identify the highest dose with "acceptable" acute toxicity [1] | Identify dose with best overall benefit-risk profile [1] [2] |
| Patient Impact | High rates of dose reductions; exposure to excessive toxicity [1] [2] | Improved tolerability, better quality of life, and maintained efficacy [2] |
| Regulatory Push | -- | Embraced via FDA's Project Optimus; pre-approval optimization expected [1] [2] |
Here are answers to frequent challenges you might encounter during your dose-finding experiments.
Q1: Our late-stage trials show a high rate of dose reductions due to toxicities not seen in early-phase trials. What went wrong and how can we avoid this?
Q2: How can we make a definitive choice between several candidate doses that show similar efficacy but different safety profiles?
Q3: We are developing a combination therapy. How do we approach dose optimization in this complex scenario?
Protocol 1: Designing a Modern First-in-Human (FIH) Trial
This protocol outlines a model-informed approach to move beyond the "3+3" design.
The workflow below visualizes this modern FIH trial design.
Modern FIH Trial Workflow
Protocol 2: Signaling Pathways as Therapeutic Targets
Understanding signaling pathways is fundamental to targeted therapy. The TGF-β pathway serves as a classic example of a complex target due to its dual role in cancer.
The diagram below illustrates the core components of the TGF-β signaling pathway.
TGF-β Signaling Pathway
| Application / Model | Formulation | Key Efficacy Findings | Citation |
|---|---|---|---|
| Schistosomiasis (in vivo, S. mansoni-infected mice) | Cnicin / HPβCD Complex (Cn/HPβCD) | Decreased total worm load; Markedly reduced number of eggs; Effective via oral and intraperitoneal routes. | [1] |
| Nerve Repair (in vivo, rodent models) | This compound alone | Promoted axonal growth in rodents and human neurons; Effective at 2 µg/kg daily; Oral bioavailability of 84.7% in rats. | [2] |
| Anti-SARS-CoV-2 (in vitro) | This compound alone | Inhibited viral replication in a dose-dependent manner; IC50 value of 1.18 µg/mL. | [3] |
Here are detailed methodologies for the core experiments that demonstrate the enhanced efficacy of the this compound-cyclodextrin complex.
This protocol is critical for evaluating the efficacy of the this compound/HPβCD complex against parasitic infections [1].
This method is used for initial screening and mechanistic studies [1].
Q1: Why is HPβCD more effective than βCD in the this compound complex?
Q2: What is the evidence for this compound's safety and tolerability?
Q3: My inclusion complex is not improving drug solubility as expected. What could be wrong?
The following diagram illustrates the logical workflow for creating and validating a this compound-cyclodextrin inclusion complex.
The following table consolidates the key quantitative data available from the search results. This can form the basis for initial experimental planning [1] [2].
| Parameter | Value / Description | Context & Notes |
|---|---|---|
| Effective Oral Dose | 2 µg/kg (daily) [1]. | Effective in promoting nerve regeneration in rodent models. |
| High-Dose IV Administration | 4 mg/kg (daily for 2 weeks) [1]. | No observed toxicity or body weight changes in rats (2000-fold higher than effective oral dose). |
| Blood Half-Life (IV) | 12.7 minutes (in rats) [2]. | Indicates a relatively rapid clearance from the bloodstream. |
| Oral Bioavailability | 84.7% (in rats) [1] [2]. | High bioavailability is a key advantage for oral administration. |
| Therapeutic Window | Exists but bounds not fully defined [3]. | Doses that are too low or too high are ineffective; correct dosing is crucial. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) [4]. | Used to dissolve this compound for intraperitoneal (i.p.) injection in animal studies. |
Here are detailed methodologies for key experiments involving this compound, as reported in recent publications.
This protocol is based on studies that demonstrated this compound's ability to accelerate functional recovery after nerve injury [1] [2].
This protocol outlines the methods used to evaluate this compound's pain-relieving effects [4].
The diagram below illustrates the signaling pathway through which this compound is understood to promote nerve regeneration, based on the cited research [1].
Based on the available information, here are answers to potential questions researchers might have.
Q1: What is the recommended solvent for preparing this compound stock solutions for in vivo studies?
Q2: Is this compound suitable for oral administration in animal studies?
Q3: What is the therapeutic window for this compound?
The following table summarizes the primary administration routes investigated for Cnicin, based on current preclinical research.
| Route | Description & Rationale | Key Challenges |
|---|---|---|
| Oral [1] [2] [3] | Most promising route; good bioavailability (84.7% in rats); suitable for chronic, daily dosing [1]. | Critical: Exists within a narrow therapeutic window. Doses too low or too high are ineffective, requiring precise dosing [2] [3]. |
| Intravenous [1] | Effective in preclinical models; used to establish proof-of-concept. | Less practical for long-term treatment in humans due to need for repeated injections; low oral bioavailability of analog parthenolide highlights this challenge [1]. |
| Intranasal | Theoretically possible for direct CNS delivery, but no direct evidence for this compound in search results. | General challenges for any intranasal drug include mucociliary clearance, enzyme degradation, and achieving precise dosing to the olfactory region [4] [5]. |
For researchers replicating or building upon the established oral administration protocol in rodent models, the following details are critical [1]:
The neuroregenerative effect of this compound is believed to occur through the inhibition of vasohibins, which influences microtubule dynamics. The diagram below illustrates this signaling pathway.
Q1: Why is oral administration emphasized for this compound over other routes? Oral administration is emphasized due to its high bioavailability (84.7% in rats) and practicality for long-term treatment, a significant advantage over the analog parthenolide which requires intravenous injection [1]. It is also a non-invasive route, improving patient compliance for a drug that requires daily dosing.
Q2: What is the single most critical parameter to control in oral this compound dosing? The most critical parameter is maintaining the dose within the very narrow therapeutic window [2] [3]. Dosing must be precise, as both sub-therapeutic and supra-therapeutic doses will fail to promote nerve regeneration. Researchers must perform careful dose-response studies to confirm efficacy in their specific models.
Q3: Are there any known safety or toxicity concerns with this compound? Preclinical evidence suggests a favorable safety profile. In rats, an intravenous dose 2000 times higher than the effective oral dose caused no observable toxicity or weight changes, indicating a high safety margin for systemic administration [1]. This compound also lacks the mutagenic epoxy group found in the related compound parthenolide, making it a potentially safer candidate [1].
The table below summarizes essential quantitative data for designing and troubleshooting experiments with Cnicin.
| Parameter | This compound Data | Experimental Context & Notes |
|---|---|---|
| Effective In Vivo Dose | 2 μg/kg daily [1] [2] | Effective in mice, rats, and rabbits via intravenous or oral administration [1]. |
| Oral Bioavailability | 84.7% in rats [1] | Major advantage over parthenolide; enables oral dosing [1] [2]. |
| Blood Half-Life (IV) | 12.7 minutes in rats [1] | Suggests rapid clearance; consider dosing frequency in models. |
| Therapeutic Window | Narrow [3] | Critical for troubleshooting: Doses too low or too high are ineffective. Precise dosing is essential [3]. |
| In Vitro IC50 (SARS-CoV-2) | 1.18 μg/mL [4] | For reference, from antiviral studies. Indicates biological activity at low concentrations. |
| High-Dose Tolerance | No observed toxicity at 4 mg/kg (IV) for 2 weeks in rats [2] | 2000x higher than effective oral dose, indicating a favorable safety profile [2]. |
Here are answers to common technical questions and solutions to potential experimental issues.
Q1: What is the primary mechanism of action through which this compound promotes axon regeneration?
Q2: Why is my in vivo administration of this compound not yielding the expected regeneration results?
Q3: How does this compound compare to other sesquiterpene lactones like Parthenolide?
| Feature | This compound | Parthenolide |
|---|---|---|
| Oral Bioavailability | High (84.7%) [1] | Low [1] |
| Safety Profile | Lacks mutagenic/allergenic epoxy group [2] | Contains a potentially mutagenic epoxy group [2] |
| Potency & Efficacy | Equally potent and effective in promoting regeneration [1] | Equally potent and effective in promoting regeneration [1] |
Below are detailed methodologies for critical experiments cited in the literature.
Protocol 1: In Vivo Assessment of Functional Nerve Regeneration
This protocol is used to evaluate the efficacy of this compound in live animal models, such as mice or rats, following sciatic nerve injury [1] [2].
Protocol 2: In Vitro Axon Growth Assay in Primary Human Neurons
This protocol outlines how to test the direct effects of this compound on human axon growth in culture [1] [3].
The following diagrams, created with Graphviz, illustrate the proposed mechanism of this compound and a generalized experimental workflow.
Diagram 1: this compound's Proposed Pathway for Axon Regeneration
Diagram 2: In Vivo Efficacy Assessment Workflow
Calcineurin inhibitors like cyclosporine (CsA) and tacrolimus (TAC) are crucial immunosuppressants with a narrow therapeutic index, leading to dose-dependent toxicities, including nephrotoxicity and neurotoxicity [1]. The precise mechanisms are not fully understood but involve several pathways.
The diagram below illustrates the cellular mechanisms of CNI-induced cytotoxicity, particularly in renal cells.
For clinicians and researchers, the primary goal is to balance immunosuppressive efficacy with toxicity reduction. The following table summarizes the core strategies.
| Strategy | Key Actions | Key Findings / Rationale | Considerations / Risks |
|---|
| Dosage & TDM [1] [2] | - Reduce CNI dose.
Here are answers to frequently asked questions that arise during research or clinical management.
FAQ 1: Our in vivo models show neurotoxicity despite therapeutic TAC levels. What could be the cause? Neurotoxicity can occur even when CNI levels are within the target therapeutic range [1]. Key risk factors to investigate include:
FAQ 2: How can we assess the specific impact of CNIs on immune cell cytotoxicity in our co-culture experiments? To monitor dynamic cell-mediated cytotoxicity at a single-cell level, you can adapt a microwell array protocol [4].
FAQ 3: We are developing a cellular therapy. Which maintenance immunosuppressant is less likely to interfere with our CXCR5+CD8+ T cell therapy? Based on murine studies, an mTOR inhibitor (e.g., Rapamycin) is preferable over a calcineurin inhibitor (e.g., Tacrolimus).
This protocol provides a detailed methodology for a flow cytometry-based cytotoxicity assay, adapted from general guidance [6].
Detailed Steps:
(Experimental – Negative Control) / (Positive Control – Negative Control) * 100.
For researchers handling substances that may be classified as prescription drugs, the U.S. FDA outlines minimum requirements for storage and handling. Adhering to these principles is crucial for maintaining product identity, strength, quality, and purity [1].
The table below summarizes the key facility and security requirements:
| Category | Key Requirement | Purpose |
|---|---|---|
| General Facilities [1] | Suitable size/construction for cleaning & maintenance | Facilitate proper operations and prevent contamination |
| Storage Areas [1] | Adequate lighting, ventilation, temperature, and security | Preserve drug integrity under appropriate conditions |
| Quarantine Area [1] | Designated space for outdated, damaged, or adulterated drugs | Prevent improper distribution or use of compromised products |
| Security & Access [1] | Limited access, alarm systems, and perimeter lighting | Prevent theft, diversion, and unauthorized entry |
Additional critical practices include:
While not specific to cnicin, the following established protocol for cryopreserving cells is a critical supporting method in biomedical research and drug development. This can be adapted as a template for other sensitive materials [2].
The workflow for freezing cells involves preparation, processing, and controlled freezing stages to ensure cell viability upon thawing.
The table below addresses common problems encountered during cell cryopreservation.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Cell Viability Post-Thaw | Rapid ice crystal formation during freezing | Ensure slow, controlled freezing rate (~1°C/min) using appropriate equipment [2] |
| Microbial Contamination | Non-sterile techniques or contaminated source | Use strict aseptic technique; test cells for mycoplasma and other contaminants regularly [3] |
| Cell Line Misidentification | Incorrect labeling or cross-contamination | Authenticate cell lines using STR profiling upon receipt and at regular intervals [3] |
The table below summarizes the core comparison based on available preclinical data.
| Feature | This compound | Parthenolide |
|---|---|---|
| Source | Blessed thistle (Cnicus benedictus) [1] [2] | Feverfew (Tanacetum parthenium) [1] |
| Drug Class | Sesquiterpene lactone [1] [3] | Sesquiterpene lactone [1] |
| Proposed Primary Mechanism | Inhibition of vasohibins (VASH1/VASH2), reducing microtubule detyrosination [1] [3] | Inhibition of vasohibins (VASH1/VASH2), reducing microtubule detyrosination [1] |
| In Vitro Efficacy | Promotes axon growth in rodent and primary human neurons (sensory and CNS) [1] [3] | Promotes axon growth in rodent and human retinal ganglion cells [1] |
| In Vivo Efficacy | Accelerates functional motor/sensory recovery in mice, rats, and rabbits [1] [3] | Accelerates functional recovery in rodent sciatic nerve injury models [1] |
| Effective Dose (In Vivo) | 2 µg/kg (daily, oral or IV) [1] | 2 µg/kg (daily, IV) [1] |
| Oral Bioavailability | 84.7% (in rats) [1] [3] | Very low / not effective [1] [4] |
| Reported Safety Profile | No observed toxicity at 2000-fold the effective dose in rats [1] | Contains a potentially mutagenic and allergenic epoxy group [1] |
| Key Advantage | High oral bioavailability and improved safety profile [1] | Well-studied, proof-of-concept compound [1] |
| Key Disadvantage | - | Poor oral bioavailability limits clinical applicability [1] |
Both this compound and parthenolide are believed to share a core mechanism that accelerates axon growth by modulating the dynamics of microtubules—key structural components of the cell's cytoskeleton in neurons [1].
The diagram below illustrates the hypothesized mechanism shared by both compounds, leading to enhanced axon regeneration.
As the pathway shows, the compounds are thought to inhibit vasohibin enzymes, reducing microtubule detyrosination. This maintains microtubules in a more dynamic state, facilitating faster growth cone advancement and axon elongation [1] [5].
The following protocols are representative of the studies that generated the comparative data.
1. In Vitro Axon Growth Assay in Dorsal Root Ganglion (DRG) Neurons
2. In Vivo Functional Recovery Model (Sciatic Nerve Crush)
The data positions this compound as a superior candidate for further drug development.
For a researcher, the following steps are recommended:
| Aspect | Experimental Data / Findings | Experimental Model | Citation |
|---|---|---|---|
| Effective Dose (Nerve Regeneration) | 2 µg/kg (daily) promoted functional recovery | Mice, rats, and rabbits with sciatic nerve injury | [1] [2] [3] |
| High-Dose Toxicity | 4 mg/kg IV for 2 weeks (2000x effective oral dose) showed no observable toxicity or body weight changes | Rat model | [1] [3] |
| Oral Bioavailability | 84.7% | Rat model | [1] [2] [3] |
| Blood Half-Life (IV) | 12.7 minutes | Rat model | [2] |
| Therapeutic Window | Effective within a specific range; doses too low or too high are ineffective | Animal models | [4] |
| Structural Safety Advantage | Lacks the potentially mutagenic and allergenic epoxy group present in parthenolide | Chemical analysis | [1] [3] |
| Anti-nociceptive Dose | 30 mg/kg (i.p.) showed significant antinociceptive effects | Rat model (writhing, tail-flick tests) | [5] |
| Acute Toxicity (LD50) | Crude extract LD50: 1500 mg/kg (i.p.) | Rat model | [5] |
The pro-regenerative effect of cnicin is linked to its ability to influence microtubule dynamics within growing axons, a mechanism shared with parthenolide. The following diagram illustrates this key signaling pathway.
The primary data on this compound's efficacy and safety is derived from standardized pre-clinical models:
The most direct and informative safety comparison available in the search results is between this compound and parthenolide, another sesquiterpene lactone being investigated for nerve repair.
| Feature | This compound | Parthenolide |
|---|---|---|
| Source | Blessed thistle (Cnicus benedictus) | Feverfew (Tanacetum parthenium) |
| Primary Molecular Target | Vasohibin inhibition (probable) [1] [2] | Vasohibin inhibition [1] [3] |
| Oral Bioavailability | High (84.7% in rats) [1] [2] [3] | Very low, limiting administration to parenteral (IV) routes [1] [3] |
| Structural Concern | Lacks the potentially mutagenic and allergenic epoxy group [1] [3] | Contains an epoxy group, which raises potential safety concerns [1] [3] |
| Therapeutic Potential | Promising candidate for oral drug development due to favorable bioavailability and safety profile [1] [3] | Clinical translation is hampered by poor bioavailability and structural concerns [1] [3] |
It is important to interpret these findings within the current research context:
This compound is a sesquiterpene lactone (STL) compound isolated from plants of the Centaurea genus (like C. hyalolepis and C. benedictus). Its antibacterial activity is believed to be linked to its structure, which features α, β-unsaturated carbonyl groups that can react with biological molecules [1].
The table below summarizes the key findings from recent studies:
| Aspect of Activity | Experimental Findings | Significance & Comparison Context |
|---|---|---|
| Antibacterial Activity (MIC) [1] | Showed significant antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, including S. aureus (MRSA), E. faecalis, E. coli, S. Typhimurium, and A. baumannii. | Confirms this compound has broad-spectrum activity. The study focused on this compound's isolated activity rather than a direct, quantitative side-by-side MIC comparison with standard antibiotics. |
| Structure-Activity Relationship [2] | Esterification at the C-8 position was identified as critical for antibacterial properties. 8,15-diester analogues showed activity comparable to this compound. | Highlights the importance of specific molecular features for its function, a key consideration for drug development. |
| Antibiofilm Activity [1] | Inhibited ~30% of biofilm formation in A. baumannii. Significantly perturbed the structure of the extracellular polymeric substance (EPS). | Suggests this compound's potential to combat a key resistance mechanism. Biofilm disruption is a valuable property beyond simple bacterial killing. |
| Proposed Mechanism | The α-methylene-γ-lactone group in its STL structure allows covalent binding to sulfhydryl groups in enzymes and other bacterial targets [1]. | This mechanism of membrane disruption [3] [4] differs from many standard antibiotics that inhibit specific pathways (e.g., cell wall synthesis or protein translation), potentially reducing cross-resistance. |
For the research community, the methodology is crucial for evaluating and replicating results. Here are the detailed experimental protocols from the core studies cited.
Broth Microdilution for MIC Assays [1]
Biofilm Biomass Assay (Crystal Violet Staining) [1]
Bio-guided Purification of this compound [1]
The following diagram illustrates this compound's proposed mechanism and contrasts it with common classes of standard antibiotics, highlighting its potential as an alternative.
While the data on this compound is promising, several critical questions remain unanswered, highlighting directions for future research:
It is worth noting that research on this compound has also revealed other significant biological activities, such as promoting functional nerve regeneration [5] and anti-SARS-CoV-2 properties [6], which broaden its potential therapeutic relevance beyond antibacterial applications.
| Compound | Natural Source | Primary Investigated Activities | Key Experimental Findings / Potency | Oral Bioavailability & Key Advantages | Key Limitations |
|---|
| Cnicin | Blessed Thistle (Cnicus benedictus) | Nerve Regeneration: Axon growth, Functional recovery [1] [2] | In vitro: Promotes axon growth in rodent and primary human neurons [1] [2]. In vivo: Accelerates functional recovery after sciatic nerve injury in mice, rats, and rabbits at low oral doses (2 µg/kg/day) [1] [2]. | High (84.7% in rats) [1] [2]. Lacks mutagenic epoxy group found in parthenolide, suggesting a safer profile [1]. | Research is still in the preclinical stage. | | Parthenolide | Feverfew (Tanacetum parthenium) | Nerve Regeneration: Axon growth, Functional recovery [1] [3] Antimicrobial: Anti-S. aureus, Anti-P. aeruginosa [3] | In vitro: Promotes axon growth in adult rat, mouse, and human retinal ganglion cells [1]. In vivo: Daily IV injections (2 µg/kg) accelerate motor/sensory recovery after nerve injury [1]. Antimicrobial MIC: 0.08 - 0.31 mg/mL against various bacteria [3]. | Low oral bioavailability [1]. Effective only via intravenous administration, limiting its clinical utility [1]. | Contains a potentially mutagenic and allergenic epoxy group [1]. | | Costunolide | Costus Root (Saussurea lappa) | Antimicrobial: Anti-M. tuberculosis, Anti-H. pylori [3] | Antimicrobial MIC: 12.5 mg/L against M. tuberculosis; 100–200 µg/mL against H. pylori [3]. | Information not specified in the provided research. | Research focused primarily on antimicrobial and anticancer properties, with less emphasis on nerve regeneration. | | Artemisinin | Sweet Wormwood (Artemisia annua) | Antimicrobial: Antimalarial, Anti-periodontopathic bacteria [3] | Antimicrobial MIC: 14 mg/mL against various Gram-negative and Gram-positive bacteria [3]. | Well-established for antimalarial use, but this is a different therapeutic area. | Its primary and most potent action is antimalarial, not directly comparable for nerve regeneration. |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies.
Emerging research indicates that this compound and parthenolide share a primary mechanism for promoting nerve regeneration: the partial inhibition of the vasohibin enzymes (VASH1 and VASH2) [1] [2].
The following diagram illustrates this signaling pathway and the compounds' role within it.
This mechanism works by shifting the balance of microtubule dynamics in the axon growth cone towards a more dynamic and growth-prone state, which is characteristic of young, rapidly regenerating neurons [1].
While the specific protocol for the human neuronal culture is not detailed in the available articles, the methodology for analogous experiments in rodent sensory neurons is described. This can serve as a reference for the general experimental workflow [1]:
The following diagram illustrates this general experimental workflow for the in vitro validation of this compound.
This compound is a sesquiterpene lactone found in the plant Cnicus benedictus (Blessed Thistle). Its proposed mechanism and advantages over similar compounds are outlined below [2] [3].
| Property | This compound | Parthenolide (Related Compound) |
|---|---|---|
| Source Plant | Cnicus benedictus (Blessed Thistle) [4] | Tanacetum parthenium (Feverfew) [2] |
| Proposed Primary Target | Inhibition of vasohibins (VASH1/VASH2), enzymes that catalyze microtubule detyrosination [2] [3] | Inhibition of vasohibins (VASH1/VASH2) [2] |
| Key Advantage | High oral bioavailability (84.7% in rats), suitable for oral dosing [2] [3] | Low oral bioavailability, requires intravenous injection [2] [3] |
| Effect on Human Neurons | Promotes axon growth [2] | Promotes axon growth in human retinal ganglion cells [2] |
The signaling pathway through which this compound is believed to operate involves modulating microtubule dynamics to facilitate axon growth. The following diagram illustrates this mechanism.
For your work in drug development, the following points are particularly relevant:
| Feature | This compound | Tacrolimus (FK506) |
|---|---|---|
| Primary Indication & Mechanism | Promotes nerve regeneration via inhibition of vasohibin enzymes, reducing microtubule detyrosination to accelerate axonal growth [1] [2]. | Immunosuppressant & potential nerve regeneration aid. Inhibits calcineurin, suppressing T-cell activation; neuro-regenerative mechanism distinct from immunosuppression (involves FKBP binding) [3]. |
| Efficacy & Experimental Data | In vivo: IV/oral doses (~2 μg/kg) accelerate functional sensory/motor recovery in rodent/rabbit sciatic nerve injury models. In vitro: Promotes axon growth in adult human & rodent sensory/CNS neurons [1] [2]. | Immunosuppression: Effective in HSPN, improves renal outcomes vs. cyclophosphade [4] [5]. Nerve Regeneration: Systemic low doses accelerate regeneration; local delivery via hydrogels/nanoparticles enhances axon quantity/diameter/remyelination in rodent models [3]. |
| Key Pharmacokinetic Properties | High oral bioavailability (84.7% in rats). Blood half-life: ~12.7 min (IV in rats). No observed toxicity at 4 mg/kg (IV, 2 weeks) [1] [2]. | Narrow therapeutic window. High variability (CYP3A5 genotype). Oral bioavailability variable; complex PK requiring TDM. Systemic use limited by toxicity [6] [3]. |
| Safety & Toxicity Profile | Favorable preclinical safety. Tolerated at doses 2000-fold > therapeutic effective dose (rat model) with no observed toxicity [1]. | Significant risk of nephrotoxicity, neurotoxicity, diabetes, infections. Systemic use for nerve regeneration is ethically questionable due to side-effect profile [3]. |
| Development Stage | Preclinical Research. Identified as a promising drug candidate [1] [2]. | Clinically Approved. Widely used for transplant immunosuppression & other immune-mediated conditions (e.g., HSPN) [4] [5] [6]. |
Here is a summary of the key methodologies used in the cited research to help you evaluate the experimental evidence.
The primary data on this compound comes from preclinical investigations focusing on functional recovery after nerve injury [1] [2].
Research on tacrolimus spans clinical meta-analyses for its primary use and preclinical studies for nerve regeneration.
The mechanisms of action for this compound and tacrolimus in nerve regeneration involve distinct signaling pathways, visualized below.
Diagram illustrating the distinct molecular pathways for this compound and tacrolimus in nerve repair. This compound directly targets microtubule dynamics to accelerate growth, while tacrolimus's primary immunosuppressive effect is separate from its less-defined neuro-regenerative role.
For a researcher in drug development, the contrast between these molecules is stark and informative:
Given the absence of direct comparative studies, future research could involve in vitro neurite outgrowth assays or in vivo nerve injury models treating cohorts with each compound to establish a direct efficacy and safety comparison.
The table below provides a structured, data-driven comparison of cnicin against other relevant compounds, highlighting its distinct profile.
| Compound | Mechanism of Action | Efficacy (In Vivo/In Vitro) | Pharmacokinetics & Bioavailability | Safety & Tolerability | Key Advantages | Key Limitations |
|---|
| This compound [1] [2] [3] | Sesquiterpene lactone; inhibits VASH1/2, reducing microtubule detyrosination to accelerate axonal growth [2] [3]. | Promotes axon growth in rodent, rabbit, and human neurons (sensory, CNS, retinal). · Dose: 2 µg/kg (IV/oral, daily) accelerates functional recovery after severe nerve injury [1] [2]. | · Half-life (IV, rats): 12.7 min [1]. · Oral Bioavailability (rats): 84.7% [1] [2]. | No observed toxicity or body weight changes in rats at 4 mg/kg IV for 2 weeks (2000x effective oral dose) [2] [3]. | High oral bioavailability; Lacks the mutagenic/allergenic epoxy group present in parthenolide [2] [3]. | Effective only within a specific, narrow therapeutic window [4]. | | Parthenolide [1] [2] [3] | Sesquiterpene lactone; identified as a VASH inhibitor [2] [3]. | Promotes axon growth in rodent and human dorsal root ganglion and retinal ganglion cells. · Dose: 2 µg/kg (IV, daily) accelerates motor/sensory recovery post-sciatic nerve injury [2] [3]. | Poor oral bioavailability, restricting administration to parenteral (IV) routes [1] [2]. | Contains a potentially mutagenic and allergenic epoxy group in its structure [2] [3]. | Well-studied with strong preclinical efficacy data [2] [3]. | Low oral bioavailability necessitates IV administration; potential safety concerns with epoxy group [2] [3]. | | Synthetic VASH Inhibitors (e.g., LV87) [5] | Low-nanomolar, covalent epoxide inhibitors of VASH1/2, developed via rational design and QSAR analysis [5]. | Potently inhibits tubulin detyrosination in cellulo (cellular assays) [5]. | Data on serum and microsome stability is available, supporting further drug development [5]. | Demonstrates selectivity against other cysteine proteases [5]. | High potency and selectivity; represents a modern medicinal chemistry approach [5]. | Primarily in early preclinical development; limited data on in vivo efficacy for nerve regeneration [5]. | | Neurotrophic Factors (e.g., NGF, BDNF) [2] [3] | Promotes neuronal survival and development via receptor-mediated signaling pathways [2] [3]. | Exogenous application shows beneficial effects on nerve repair in preclinical models [2] [3]. | · Short half-life · Inefficient delivery methods to target sites [2] [3]. | Potential for significant side effects, limiting clinical application [2] [3]. | Crucial native biological role in neuron survival and growth [2] [3]. | Pharmacological challenges in delivery and stability have hampered clinical translation [2] [3]. | | Tacrolimus [2] [3] | Neuroregenerative effects are separate from immunosuppressive actions; exact mechanism not fully understood [2] [3]. | Demonstrates neuroregenerative properties in preclinical studies and clinical case reports [2] [3]. | N/A (Information not provided in search results) | Systemic use limited by significant side effects, including nephrotoxicity and immunosuppression [2] [3]. | Has documented clinical use and neuroregenerative effects in reports [2] [3]. | Serious side-effect profile prevents its widespread adoption for nerve regeneration [2] [3]. |
For research replication and validation, here are the methodologies from pivotal studies on this compound and parthenolide.
In Vitro Axon Growth Assay [2] [3]
In Vivo Nerve Injury Model [1] [2] [3]
The therapeutic action of this compound and parthenolide centers on modulating microtubule dynamics by inhibiting vasohibins (VASH). The diagram below illustrates this signaling pathway and the compounds' role within it.
The core mechanism involves shifting the balance towards more dynamic, tyrosinated microtubules, which is crucial for the growth cone advancement and axon extension during regeneration [2] [3].
Cnicin is a sesquiterpene lactone compound found in the plant Cnicus benedictus (Blessed Thistle). Current research highlights its promising therapeutic potential, primarily in promoting nerve repair [1] [2].
Proposed Mechanism of Action for Nerve Regeneration The diagram below illustrates the mechanism by which this compound is believed to accelerate axon regeneration, based on preclinical studies.
The following table compares this compound with Parthenolide, a related sesquiterpene lactone also investigated for nerve regeneration, based on available preclinical data.
| Feature | This compound | Parthenolide |
|---|---|---|
| Source Plant | Cnicus benedictus (Blessed Thistle) [1] | Tanacetum parthenium (Feverfew) [1] |
| Primary Indication (Preclinical) | Promotion of axon regeneration [1] [2] | Promotion of axon regeneration [1] |
| Molecular Target | Vasohibin (VASH1/VASH2) inhibition [1] | Vasohibin (VASH1/VASH2) inhibition [1] |
| Oral Bioavailability | High (84.7% in rats) [1] [2] | Low [1] [2] |
| Proposed Dosing (Preclinical) | Effective at 2 µg/kg daily (oral and IV) [1] | Effective at 2 µg/kg daily (IV) [1] |
| Safety Profile (Preclinical) | Tolerated at 4 mg/kg IV (2000x effective dose) with no observed toxicity in rats [1] | Contains a potentially mutagenic and allergenic epoxy group [1] |
| Key Advantage | Favorable oral bioavailability and potentially improved safety profile [1] | - |
The promising data on this compound comes from well-established in vitro and in vivo models.
1. In Vitro Axon Growth Assay
2. In Vivo Nerve Injury and Functional Recovery Models
While clinical trial information is not available in the search results, the strong preclinical profile of this compound suggests a clear pathway forward.
Irritant